molecular formula C16H16N2O B1594679 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- CAS No. 41543-92-4

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-

Cat. No.: B1594679
CAS No.: 41543-92-4
M. Wt: 252.31 g/mol
InChI Key: GFSJJVJWCAMZEV-UHFFFAOYSA-N
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Description

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- is an organic compound with the molecular formula C16H16N2O. It is also known by its IUPAC name, N-(4-anilinophenyl)-2-methylprop-2-enamide. This compound is characterized by the presence of both an amide and an aniline group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- typically involves a multi-step reaction process. One common method includes the reaction of 4-aminobiphenyl with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, while the aniline group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(2)16(19)18-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-11,17H,1H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSJJVJWCAMZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068325
Record name 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41543-92-4
Record name 2-Methyl-N-[4-(phenylamino)phenyl]-2-propenamide
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Record name 2-Propenamide, 2-methyl-N-(4-(phenylamino)phenyl)-
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Record name 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-
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Record name 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-
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Record name N-[4-(phenylamino)phenyl]methacrylamide
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Record name N-(4-Anilinophenyl)methacrylamide
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Synthesis routes and methods I

Procedure details

4.85 Grams (0.018 moles) N-(4-anilinophenyl)-2-hydroxyisobutyramide from Example 3 was dissolved in 43.6 grams concentrated sulfuric acid at room temperature in a large test tube. The test tube was then placed in a boiling water bath for 18 minutes before being rapidly cooled in a stream of cold water. This reaction solution was then added dropwise to 800 milliliters of stirred cold water over a 45 minute period. The light green product was filtered off, washed with water and dried in the air to give 3.66 grams N-(4-anilinophenyl)methacrylamide (81% yield). Analysis showed a purity of 92.1%.
Name
N-(4-anilinophenyl)-2-hydroxyisobutyramide
Quantity
0.018 mol
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter flask equipped with an agitator was charged with 90 grams of methanol and 30 grams (0.55 mol) of sodium methoxide while under a slow N2 purge. The mixture was stirred until solution was achieved. 450 milliliters of xylene followed by 92 grams (0.5 mol) of p-aminodiphenylamine and 70.8 (0.71 mol) of methylmethacrylate were added to the flask while agitating. The homogeneous solution was then slowly heated and methanol was removed through a packed column. Methanol forms an azeotrope with methylmethacrylate and thus the distillate contained some methylmethacrylate as well as some xylene. Approximately 120 grams of distillate was removed over a period of two hours, during which the column outlet temperature stayed at 62°-63° C. while the flask temperature rose from 90° C. to 138° C. The column outlet temperature then started climbing, indicating the absence of methanol. The flask was then cooled to 70° C. and the sodium salt was filtered through a Buchner funnel. The salt was first washed with xylene to remove the residual amine and then with hexane. The salt was allowed to air dry and then restirred in one liter of cold water. It was then hydrolyzed with 10 percent sulfuric acid to pH of about 6. The product was filtered and air dried yielding 101 grams of N-(4-anilinophenyl) methacrylamide having a melting point of 102°-103° C. The yield was 80.15 percent.
Quantity
92 g
Type
reactant
Reaction Step One
[Compound]
Name
70.8
Quantity
0.71 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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